Guanosine 5'-triphosphate-5'-adenosine
Description
Historical Identification and Early Characterization of Gp₃A
The journey to understanding Gp₃A is intertwined with the broader discovery of a class of molecules known as dinucleoside polyphosphates. The first of these, P¹,P⁴-diadenosine tetraphosphate (B8577671) (Ap₄A), was identified in the mid-20th century, paving the way for the exploration of other similar compounds. nih.gov While the precise date of the initial identification of Gp₃A is not prominently documented, its characterization followed the development of sophisticated analytical techniques capable of separating and identifying structurally similar nucleotides.
Early research into dinucleoside polyphosphates, including Gp₃A, was often a byproduct of studies on other cellular processes. For instance, investigations into the mechanisms of aminoacyl-tRNA synthetases, enzymes crucial for protein synthesis, revealed their capacity to produce these unusual dinucleotides. These enzymes, in a side reaction, can catalyze the transfer of an adenosine (B11128) monophosphate (AMP) moiety from adenosine triphosphate (ATP) to another nucleoside triphosphate, such as guanosine (B1672433) triphosphate (GTP), to form Gp₃A.
Initial characterization of Gp₃A involved its chemical synthesis, which allowed for the confirmation of its structure and the study of its basic chemical properties. tandfonline.comresearchgate.net These early synthetic and enzymatic studies were instrumental in establishing the existence of Gp₃A and laid the groundwork for future investigations into its biological significance.
Structural Characteristics and Chemical Nomenclature of Gp₃A
Guanosine 5'-triphosphate-5'-adenosine is a dinucleoside triphosphate, meaning it consists of two nucleoside units, guanosine and adenosine, linked by a chain of three phosphate (B84403) groups. The linkage occurs between the 5'-hydroxyl groups of the ribose sugars of both nucleosides via a phosphodiester bridge.
The systematic chemical name for Gp₃A is complex, reflecting its detailed molecular structure. One of its full chemical names is [(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate. Due to the complexity of this formal nomenclature, several synonyms and abbreviations are commonly used in scientific literature.
| Nomenclature Type | Name |
| Abbreviation | Gp₃A |
| Synonym | P¹-(5'-adenosyl)P³-(5'-guanosyl)triphosphate |
| Synonym | Adenosine-guanosine 5',5'''-P¹,P³-triphosphate |
These various names all refer to the same molecule, and their usage often depends on the context of the research or publication. The abbreviation Gp₃A is widely adopted for its brevity and clarity.
Occurrence and Distribution of Gp₃A in Diverse Organisms
Dinucleoside polyphosphates, as a class of molecules, are ubiquitously found across all domains of life, from bacteria to mammals, indicating their ancient evolutionary origin and fundamental biological roles. nih.gov While the distribution of Gp₃A specifically has been less extensively mapped than some of its counterparts like Ap₄A, evidence points to its presence in a wide array of organisms.
Prokaryotes: Studies on bacteria have shown that dinucleoside polyphosphates, including those containing guanosine, are present and their intracellular concentrations can fluctuate in response to environmental stress. nih.gov Analytical techniques such as mass spectrometry have been instrumental in detecting these molecules in bacterial cell extracts. mdpi.comnih.govplos.orgresearchgate.net
Eukaryotes: In eukaryotic organisms, Gp₃A has been identified in various cell types and tissues.
Lower Eukaryotes: Research on organisms like yeast and other fungi has contributed to the understanding of the enzymatic pathways that can lead to the synthesis of dinucleoside polyphosphates. ijmmtd.orgnih.govnih.govdsmz.de
Mammalian Systems: The presence of Gp₃A has been reported in mammalian cells and tissues. nih.gov Its discovery in these systems has spurred investigations into its potential roles in cell signaling and metabolism.
Plants and Marine Life: While specific data on Gp₃A concentrations in plants and marine organisms is still emerging, the general occurrence of dinucleoside polyphosphates in these kingdoms suggests that Gp₃A is also likely to be present. nih.govnih.gov The study of these molecules in such diverse life forms is an active area of research.
The widespread distribution of Gp₃A underscores its probable involvement in fundamental cellular processes that have been conserved throughout evolution. Further research is needed to fully elucidate the specific concentrations and physiological roles of Gp₃A in the vast diversity of organisms.
Structure
2D Structure
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N10O17P3/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(44-18)1-42-48(36,37)46-50(40,41)47-49(38,39)43-2-7-11(32)13(34)19(45-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJUJCUPNRCBNP-INFSMZHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N10O17P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259266 | |
| Record name | P1-Adenosine-5′ P3-guanosine-5′ triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10527-47-6 | |
| Record name | P1-Adenosine-5′ P3-guanosine-5′ triphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10527-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine 5'-triphosphate-5'-adenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P1-Adenosine-5′ P3-guanosine-5′ triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Pathways and Molecular Mechanisms of Gp₃a Metabolism
Biosynthesis of Gp₃A: Enzymatic Synthesis Pathways
The synthesis of Gp₃A is not a primary metabolic pathway but rather a secondary activity of enzymes central to protein synthesis. This "moonlighting" function highlights the adaptability of cellular machinery.
Identification of Key Enzymes in Gp₃A Formation
The primary enzymes implicated in the synthesis of dinucleotide polyphosphates, including Gp₃A, are aminoacyl-tRNA synthetases (aaRSs). nih.govnih.govpnas.org These enzymes are fundamentally responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein translation. nih.govuark.edunih.govrcsb.org However, under certain conditions, aaRSs can catalyze a side reaction where an activated amino acid-AMP intermediate reacts with a nucleoside triphosphate, such as GTP, to form a dinucleotide polyphosphate. pnas.org
While the synthesis of diadenosine polyphosphates (ApₙA) by aaRSs is well-documented, the synthesis of asymmetric dinucleotides like Gp₃A is also a recognized capability of this enzyme family. The specific aaRSs responsible for Gp₃A synthesis in vivo have not been definitively identified and may vary between different organisms and cellular conditions.
Precursor Utilization in Gp₃A Synthesis
The synthesis of Gp₃A by aminoacyl-tRNA synthetases involves the utilization of specific precursor molecules. The fundamental precursors are:
Guanosine (B1672433) triphosphate (GTP): Provides the guanosine moiety and a portion of the triphosphate bridge.
Adenosine (B11128) triphosphate (ATP): Is used to form the aminoacyl-AMP intermediate, which then provides the adenosine monophosphate (AMP) moiety.
Amino Acid: An amino acid is required for the initial activation step by the aminoacyl-tRNA synthetase.
The reaction proceeds in two main steps catalyzed by the same aminoacyl-tRNA synthetase:
Amino Acid Activation: An amino acid and ATP react to form an aminoacyl-adenylate (aa-AMP) intermediate and pyrophosphate (PPi). nih.gov
Dinucleotide Formation: The activated aa-AMP intermediate, instead of reacting with a tRNA, reacts with GTP. This results in the formation of Gp₃A and the release of the amino acid and AMP.
The efficiency of Gp₃A synthesis is influenced by the intracellular concentrations of these precursors. For instance, conditions that lead to an accumulation of GTP and aminoacyl-AMP intermediates, or a decrease in the availability of cognate tRNAs, could favor the synthesis of Gp₃A. pnas.org
Catabolism and Turnover of Gp₃A
The intracellular levels of Gp₃A are maintained through a balance of synthesis and degradation. The breakdown of Gp₃A is carried out by specific hydrolases that cleave the phosphodiester bonds.
Enzymatic Degradation Pathways and Associated Hydrolases
The enzymatic degradation of dinucleotide polyphosphates is primarily carried out by a superfamily of enzymes known as histidine triad (HIT) proteins. frontiersin.orgnih.govebi.ac.uk One of the most well-characterized members of this family is the Fragile Histidine Triad (Fhit) protein. frontiersin.orgnih.govbohrium.com
The Fhit protein is a potent hydrolase of diadenosine triphosphate (Ap₃A), a molecule structurally similar to Gp₃A. nih.govbohrium.com Fhit catalyzes the asymmetric cleavage of Ap₃A into AMP and ADP. frontiersin.org Given this substrate preference, it is highly probable that Fhit or other members of the HIT superfamily are responsible for the hydrolysis of Gp₃A. The degradation of Gp₃A would likely yield GMP and ADP, or GDP and AMP, depending on the specific phosphodiester bond cleaved.
Other hydrolases, such as those from the NUDIX (Nucleoside diphosphate linked to some other moiety X) family, are also known to degrade dinucleotide polyphosphates and could potentially be involved in Gp₃A catabolism. frontiersin.org
Regulation of Intracellular Gp₃A Levels
The intracellular concentration of Gp₃A is tightly regulated to ensure proper cellular function. This regulation occurs at multiple levels, primarily through the control of the enzymes responsible for its synthesis and degradation, as well as the availability of its precursors.
Regulation of Synthesis:
The secondary activity of aminoacyl-tRNA synthetases in producing Gp₃A is influenced by various factors. Cellular stress conditions have been shown to increase the levels of dinucleotide polyphosphates. pnas.org The regulation of aaRS gene expression and post-translational modifications can also impact their "moonlighting" functions. nih.govoup.comresearchgate.netresearchgate.netnih.gov For example, changes in the levels of tRNAs or amino acids can shift the catalytic activity of aaRSs towards dinucleotide polyphosphate synthesis. pnas.org
Regulation of Catabolism:
The activity of Fhit, a key hydrolase of dinucleotide polyphosphates, is subject to regulation by various cellular signaling pathways. For instance, Fhit expression can be repressed by the PI3K/AKT/FOXO pathway. nih.gov Furthermore, interactions with other proteins, such as Gαq and the ubiquitin-conjugating enzyme hUBC9, can modulate Fhit's stability and activity. researchgate.netnih.gov The tumor suppressor function of Fhit is also linked to its ability to bind to its substrate, and this interaction can be influenced by cellular stress signals. uni-konstanz.de
The interplay between the synthetic and degradative pathways, governed by complex regulatory networks, ultimately determines the intracellular concentration of Gp₃A, allowing it to function as a signaling molecule in response to specific cellular cues.
Data Tables
Table 1: Key Enzymes in Gp₃A Metabolism
| Process | Enzyme Family | Specific Enzyme (Example/Likely Candidate) | Function |
| Biosynthesis | Aminoacyl-tRNA Synthetases | Varies by organism and cellular context | Catalyzes the formation of Gp₃A from GTP and an aminoacyl-AMP intermediate. |
| Catabolism | Histidine Triad (HIT) Proteins | Fragile Histidine Triad (Fhit) Protein | Hydrolyzes the phosphodiester bonds of Gp₃A, leading to its degradation. |
| Catabolism | NUDIX Hydrolases | Varies by organism | Potential role in the hydrolysis of Gp₃A. |
Table 2: Precursors for Gp₃A Biosynthesis
| Precursor Molecule | Role in Synthesis |
| Guanosine triphosphate (GTP) | Provides the guanosine moiety and part of the triphosphate bridge. |
| Adenosine triphosphate (ATP) | Source of the adenosine monophosphate (AMP) moiety via an aminoacyl-AMP intermediate. |
| Amino Acid | Required for the initial activation step by aminoacyl-tRNA synthetase. |
Biological Functions and Cellular Roles of Guanosine 5 Triphosphate 5 Adenosine
Gp₃A in Nucleotide and Nucleic Acid Metabolism
Guanosine (B1672433) 5'-triphosphate-5'-adenosine is intricately linked with the metabolic pathways that govern the synthesis and processing of nucleotides and nucleic acids. Its unique structure, consisting of a guanosine and an adenosine (B11128) molecule linked by a triphosphate bridge, allows it to participate in several key cellular processes.
Participation in Nucleotide Synthesis Pathways
While Gp₃A is not a direct intermediate in the primary de novo or salvage pathways of purine and pyrimidine synthesis, its existence and metabolism are intrinsically connected to the pools of its constituent nucleoside triphosphates, Guanosine triphosphate (GTP) and Adenosine triphosphate (ATP). The enzymatic synthesis of Gp₃A itself is a part of nucleotide metabolism, catalyzed by specific enzymes that join GTP and ADP. Although not a primary building block for DNA or RNA in the canonical sense, its formation and degradation influence the availability of GTP and ATP for various synthetic processes.
Involvement in Nucleic Acid Synthesis and Processing
The involvement of Gp₃A in nucleic acid synthesis is most prominently observed in its function as a non-canonical initiating nucleotide during transcription. This leads to its incorporation at the 5' end of RNA molecules, a process that can influence the subsequent processing and stability of the transcript.
Function as a 5' Cap Analog in RNA Synthesis
Gp₃A can function as a non-canonical 5' cap analog in RNA synthesis. Unlike the canonical 7-methylguanosine (B147621) (m⁷G) cap, which is added post-transcriptionally in eukaryotes, Gp₃A can be incorporated at the very beginning of transcription by RNA polymerase. This "non-canonical capping" is a feature observed across different domains of life.
The incorporation of Gp₃A as a 5' cap can have several functional consequences for the RNA molecule. It can affect the stability of the RNA by protecting it from exonucleolytic degradation. Furthermore, the presence of a Gp₃A cap can influence the translational efficiency of messenger RNA (mRNA), although often to a lesser extent than the canonical m⁷G cap. The cellular machinery for cap recognition and translation initiation may interact differently with a Gp₃A cap compared to the standard m⁷G cap.
Research has shown that various dinucleotide cap analogs, including Gp₃A, are utilized in studies of mRNA synthesis and capping mechanisms. These analogs are crucial tools for developing mRNA-based therapeutics and vaccines, where the stability and translational efficiency of the mRNA are of paramount importance.
Gp₃A in Cellular Energy Homeostasis and Regulation
The regulation of cellular energy is a critical process for all living organisms, and Gp₃A is emerging as a molecule that is interconnected with the central pathways of energy metabolism.
Interconnection with Purine Nucleotide Cycles
The purine nucleotide cycle is a key metabolic pathway, particularly in muscle and brain tissues, that helps to regulate the levels of adenine nucleotides and generate intermediates for the citric acid cycle. nih.gov This cycle involves the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP) and back to AMP. nih.gov While Gp₃A is not a direct intermediate in the purine nucleotide cycle, its synthesis and degradation are influenced by the cellular concentrations of ATP and GTP, which are central to this cycle. The balance between ATP and GTP levels is crucial for the proper functioning of the purine nucleotide cycle, and the formation of Gp₃A represents a potential point of cross-talk and regulation between the guanine (B1146940) and adenine nucleotide pools.
Gp₃A in Signal Transduction and Regulatory Processes
Signal transduction is a fundamental process by which cells convert extracellular signals into cellular responses. This often involves a cascade of molecular events. While guanosine-based purines, particularly Guanosine 5'-triphosphate (GTP), are essential to signal transduction, specific research detailing the role of Gp₃A is not available. youtube.com GTP is a key player in second messenger mechanisms, where it is converted to guanosine diphosphate (GDP) to regulate cellular activities. youtube.com
Interaction with G-Protein Coupled Receptors (GPCRs)
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are integral to cellular signaling. nih.govwikipedia.org They respond to a wide variety of external signals, from hormones and neurotransmitters to light and odors. nih.govscielo.org.mx The activation of a GPCR by a ligand triggers a conformational change, which in turn activates an associated intracellular G-protein. nih.gov
This activation process involves the G-protein releasing a bound guanosine diphosphate (GDP) and binding a guanosine triphosphate (GTP). wikipedia.org The GTP-bound G-protein then dissociates and interacts with downstream effector proteins to propagate the signal. wikipedia.org While this mechanism is well-established for GTP, there is no specific information available in the provided search results detailing a direct interaction or regulatory role for Guanosine 5'-triphosphate-5'-adenosine (Gp₃A) with GPCRs. Some studies have identified specific binding sites for guanosine and GTP on certain cells, suggesting the existence of distinct purinergic receptors, but this has not been extended to Gp₃A. mdpi.com
Modulation of Intracellular Signaling Cascades
Intracellular signaling cascades are complex pathways that amplify and transmit signals from the cell surface to internal targets, resulting in a specific cellular response. youtube.com These cascades are tightly regulated to ensure the correct response to a given stimulus. uni.lunih.gov
Key signaling pathways involving G-proteins include:
The cAMP Signal Pathway: Activated G-proteins (specifically Gαs) can stimulate the enzyme adenylyl cyclase, which converts ATP into the second messenger cyclic AMP (cAMP). nih.govwikipedia.org
The Phosphatidylinositol Signal Pathway: Activated G-proteins (specifically Gαq) can stimulate phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two other second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.org
These second messengers then activate downstream targets like protein kinases, leading to a phosphorylation cascade that amplifies the initial signal. youtube.com The precise modulatory effect of Gp₃A on these or other intracellular signaling cascades has not been documented in the available research.
Regulation of Downstream Enzyme Activity (e.g., Adenylyl Cyclase, Phospholipase C-β1, Phospholipase D)
The activity of downstream effector enzymes is critical for the propagation of signals initiated at GPCRs.
Adenylyl Cyclase (AC): This enzyme's primary role is to synthesize cAMP from ATP. wikipedia.org Its activity is tightly regulated by G-proteins; Gαs subunits stimulate AC, while Gαi subunits inhibit it. plos.orgkhanacademy.org This regulation allows for fine control over intracellular cAMP levels. nih.govnih.gov There is no specific evidence showing that Gp₃A directly regulates adenylyl cyclase activity.
Phospholipase C-β (PLCβ): PLCβ is the canonical downstream target of the Gαq class of G-proteins. nih.gov Its activation leads to the hydrolysis of PIP2 into IP3 and DAG, which are crucial for mobilizing intracellular calcium and activating Protein Kinase C (PKC), respectively. nih.gov PLCβ essentially acts as a GTPase-activating protein (GAP) for Gαq, enhancing the rate of GTP hydrolysis and thus regulating the termination of the signal. nih.gov No data is available on the specific interaction between Gp₃A and PLCβ.
Phospholipase D (PLD): PLD hydrolyzes phosphatidylcholine to generate phosphatidic acid (PA), another important lipid second messenger. nih.govmdpi.com PLD activity is regulated by a variety of factors, including small G-proteins from the Rho and ARF families, as well as by PKC. mdpi.comnih.gov The activation of PLD can be an indirect consequence of GPCR signaling, where the activation of PLC leads to PKC activation, which in turn stimulates PLD. researchgate.net A direct regulatory role for Gp₃A on PLD has not been identified.
Table 1: G-Protein Subtypes and Their Primary Downstream Effectors
| G-Protein Subtype | Primary Effector Enzyme | Key Second Messenger(s) |
|---|---|---|
| Gαs | Adenylyl Cyclase | cAMP (increased) |
| Gαi | Adenylyl Cyclase | cAMP (decreased) |
| Gαq/11 | Phospholipase C-β | IP₃, DAG |
Gp₃A in Cellular Stress Response and Adaptive Mechanisms
The cellular stress response is a set of molecular changes that a cell undergoes in response to harmful environmental conditions, such as heat, oxidative stress, or exposure to toxins. nih.gov This response is crucial for cell survival and involves the activation of pathways that protect against damage and restore cellular homeostasis. nih.gov For instance, endoplasmic reticulum (ER) stress triggers the unfolded protein response (UPR) to manage an accumulation of misfolded proteins. mdpi.commdpi.com
While the general mechanisms of cellular stress are well-studied, there is no information within the provided search results to indicate a specific role for this compound (Gp₃A) in initiating or modulating cellular stress responses or adaptive mechanisms.
Enzymatic Interactions and Kinetic Analysis of Guanosine 5 Triphosphate 5 Adenosine
Gp₃A as a Substrate for Enzymatic Reactions
Gp₃A and its derivatives are recognized as substrates by several enzymes, particularly those involved in mRNA metabolism. The unique triphosphate linkage between the guanosine (B1672433) and adenosine (B11128) moieties is a key feature for this recognition.
The use of Gp₃A and its analogs has been instrumental in characterizing the kinetic parameters of enzymes that process the 5' end of mRNA. A primary example is the scavenger decapping enzyme (DcpS), which hydrolyzes the cap structure following mRNA decay.
Kinetic studies on DcpS enzymes from various organisms have utilized Gp₃A analogs to determine key kinetic constants such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). For instance, studies on the Caenorhabditis elegans DcpS have determined the Km and Vmax for the hydrolysis of various dinucleotide cap analogs. These studies often employ fluorescence and HPLC methods to monitor the enzymatic reaction. researchgate.net
The modification of the Gp₃A structure, such as substitutions at the N7 position of the guanine (B1146940) ring, has been shown to influence the rate of hydrolysis by DcpS enzymes. While some modifications have a minimal effect on the catalytic efficiency of human DcpS, they can significantly enhance the hydrolysis rate by nematode DcpS. researchgate.net This highlights the utility of Gp₃A analogs in probing the substrate specificity and catalytic mechanism of these enzymes.
Table 1: Kinetic Parameters of C. elegans DcpS with Dinucleotide Cap Analogs
| Substrate (Cap Analog) | Km (µM) | Vmax (pmol/min) |
| m⁷GpppG | 1.8 ± 0.2 | 1.8 ± 0.1 |
| GpppG | 10.0 ± 1.1 | 2.5 ± 0.1 |
| m⁷GpppA | 1.5 ± 0.2 | 2.0 ± 0.1 |
This table presents kinetic data for the hydrolysis of various cap analogs by C. elegans DcpS, demonstrating the enzyme's substrate preferences.
The interaction between enzymes and Gp₃A provides insights into the molecular recognition of the mRNA cap structure. Human DcpS, for example, exhibits high substrate specificity. Modifications at different positions within the 7-methylguanosine (B147621) (m⁷G) moiety of cap analogs generally reduce their susceptibility to hydrolysis by the human enzyme. nih.gov
In contrast, the DcpS enzyme from the parasitic nematode Ascaris suum shows broader substrate specificity, being able to hydrolyze a wider range of N2-substituted dinucleotides. This suggests differences in the active site architecture among DcpS homologs. nih.gov
Furthermore, studies with N2-modified Gp₃A analogs have been crucial in the development of "anti-reverse" cap analogs (ARCAs). These modified caps (B75204) can be incorporated into mRNA transcripts in vitro in the correct orientation, leading to enhanced translational efficiency. The resistance of certain N2-substituted Gp₃A analogs to decapping enzymes contributes to the increased stability of the resulting mRNA. researchgate.netfrontiersin.orgnih.gov
Specific Enzyme Families Interacting with Gp₃A
While Gp₃A is a well-established substrate for decapping enzymes, its interaction with other enzyme families is less characterized. The following sections discuss the potential or theoretical interactions based on the roles of its constituent mononucleotides, GTP and ATP.
Enzymes involved in nucleotide metabolism are responsible for the synthesis, interconversion, and degradation of nucleotides. A key class of enzymes in this family are the nucleotide pyrophosphatases/phosphodiesterases (NPPs), which can hydrolyze the phosphodiester bonds in nucleotides. Some NPP isoforms are known to hydrolyze extracellular ATP and other nucleotides, playing a role in purinergic signaling. nih.govwikipedia.org Given that Gp₃A contains a triphosphate linkage, it is a potential substrate for certain NPPs, which would cleave it into GMP and ATP, or other products. However, detailed kinetic studies of Gp₃A with specific NPPs are not extensively documented.
Nucleic acid polymerases utilize nucleoside triphosphates (NTPs or dNTPs) as substrates for the synthesis of RNA and DNA. RNA polymerases initiate transcription, and in eukaryotes, the nascent pre-mRNA is co-transcriptionally capped with a GTP molecule. beilstein-journals.org While RNA capping enzymes specifically use GTP as a substrate for the formation of the GpppN cap structure, there is no evidence to suggest that Gp₃A itself acts as a substrate for the elongation phase of transcription by RNA polymerase. nih.govscienceopen.com
Similarly, DNA polymerases utilize deoxyribonucleoside triphosphates (dNTPs) for DNA replication. The structure of Gp₃A, being a ribonucleotide dinucleotide, makes it an unsuitable substrate for the catalytic activity of DNA polymerases. nih.govnih.gov
Signal transduction pathways often involve guanine nucleotide-binding proteins (G-proteins) and protein kinases, which utilize GTP and ATP, respectively, as key signaling molecules and phosphate (B84403) donors. nih.govnih.gov G-proteins cycle between an active GTP-bound state and an inactive GDP-bound state. nih.gov Protein kinases transfer the terminal phosphate group from ATP to their target proteins.
There is no direct evidence to suggest that Gp₃A can substitute for GTP in G-protein activation or for ATP in kinase-mediated phosphorylation. The dimeric structure of Gp₃A likely prevents it from fitting into the nucleotide-binding pockets of these enzymes in a manner that would allow for canonical signaling or catalytic activity. The specific structural requirements of the active sites of G-proteins and kinases for their respective mononucleotide substrates make Gp₃A an unlikely substrate for these enzyme families. researchgate.netyoutube.com
Comparative Biochemical and Phylogenetic Studies of Gp₃a
Analogies and Distinctions with Other Dinucleoside Polyphosphates (e.g., Gp₄G)
Guanosine (B1672433) 5'-triphosphate-5'-adenosine (Gp₃A) belongs to a class of signaling molecules known as dinucleoside polyphosphates, which are characterized by two nucleosides joined by a polyphosphate chain. To understand the specific functions of Gp₃A, it is crucial to compare its biochemical properties with other members of this family, such as Diguanosine tetraphosphate (B8577671) (Gp₄G).
One key distinction lies in their interaction with enzymes. For instance, T4 RNA ligase exhibits a clear preference for dinucleotides with at least four phosphate (B84403) groups and containing two guanosine residues. Consequently, Gp₄G and Diguanosine pentaphosphate (Gp₅G) are effective acceptor substrates in reactions catalyzed by this enzyme, while Gp₃A is not. nih.gov This suggests that the length of the polyphosphate chain and the identity of the nucleoside moieties are critical determinants of substrate specificity for certain enzymes.
The hydrolysis of these molecules also reveals important differences. Dinucleoside polyphosphate hydrolases, a class of enzymes responsible for the degradation of these signaling molecules, exhibit varied substrate specificities. ebi.ac.uk While some hydrolases may act on a broad range of dinucleoside polyphosphates, others show a preference for specific chain lengths or nucleoside combinations. For example, studies on Ap₃A and Ap₄A hydrolases from different organisms have demonstrated distinct cleavage patterns and regiospecificity, highlighting the nuanced enzymatic control over the levels of these signaling molecules. nih.gov Although direct comparative kinetic data for the hydrolysis of Gp₃A and Gp₄G by a range of phosphodiesterases is not extensively documented in the available literature, the established principles of enzyme-substrate recognition within this molecule class suggest that differences in their stability and turnover rates are likely.
The biological activities of Gp₃A and Gp₄G can also be compared in specific cellular contexts. For instance, in the context of platelet aggregation, various dinucleoside polyphosphates can exert effects, often by interacting with P2Y receptors. mdpi.com While the specific actions of Gp₃A on platelets are not as extensively characterized as those of adenosine-containing dinucleoside polyphosphates like Ap₄A, the general structure of Gp₃A suggests it may also modulate purinergic signaling pathways. Comparative studies on the binding affinities of Gp₃A and Gp₄G to different P2Y receptor subtypes would provide valuable insights into their distinct signaling capacities. nih.govnih.gov
| Feature | Guanosine 5'-triphosphate-5'-adenosine (Gp₃A) | Diguanosine tetraphosphate (Gp₄G) |
| Structure | Guanosine and Adenosine (B11128) linked by a triphosphate bridge | Two Guanosine molecules linked by a tetraphosphate bridge |
| T4 RNA Ligase Substrate | No nih.gov | Yes nih.gov |
| Hydrolysis | Substrate for dinucleoside polyphosphate hydrolases ebi.ac.uk | Substrate for dinucleoside polyphosphate hydrolases ebi.ac.uk |
| Potential Biological Role | Modulation of purinergic signaling | Modulation of purinergic signaling |
Evolutionary Conservation of Gp₃A Metabolic Pathways and Functions
The presence of dinucleoside polyphosphates and their metabolic enzymes across all domains of life—Archaea, Bacteria, and Eukarya—points to their ancient origins and fundamental importance in cellular processes. nih.govnih.gov The metabolic pathways responsible for the synthesis and degradation of molecules like Gp₃A are thought to have emerged early in evolution to regulate key cellular functions.
The enzymes involved in the metabolism of dinucleoside polyphosphates are phylogenetically widespread. nih.gov While a comprehensive phylogenetic analysis specifically tracing the evolution of Gp₃A-synthesizing and -degrading enzymes is not yet available, the study of related enzyme families provides a framework for understanding their evolutionary history. For example, the evolution of metabolic pathways is often a patchwork process, involving the recruitment of enzymes with broad specificities that later evolve into more specialized catalysts. nih.govillinois.edu It is plausible that the enzymes responsible for Gp₃A metabolism evolved from ancestral enzymes with broader substrate specificities.
The conservation of Gp₃A metabolic pathways can be inferred from the presence of homologous enzymes in diverse organisms. By examining the genomes of various species, it is possible to identify genes encoding putative dinucleoside polyphosphate hydrolases and synthases. Phylogenetic analysis of these gene families can reveal patterns of conservation and divergence, shedding light on how the metabolism of Gp₃A has been maintained and adapted throughout evolution. nih.gov
Furthermore, the signaling functions of related molecules are conserved across different kingdoms. For instance, G-protein-coupled receptors (GPCRs), which can be modulated by extracellular nucleotides, are found in a wide range of eukaryotes, from fungi to mammals, and are involved in sensing environmental cues and regulating cellular responses. nih.govmdpi.com The conservation of such signaling systems suggests that the fundamental roles of dinucleoside polyphosphates as signaling molecules are ancient. The presence of Gp₃A-mediated signaling in diverse vertebrate species further points to the conservation of its physiological roles within this lineage. nih.govnih.gov
Organism-Specific Roles and Functional Variations of Gp₃A
While the core metabolic pathways for dinucleoside polyphosphates are evolutionarily conserved, the specific functions of Gp₃A can vary significantly between different organisms, reflecting adaptations to their unique physiological and environmental contexts.
In Bacteria, dinucleoside polyphosphates are implicated in a variety of processes, including stress responses and the regulation of virulence. One area of particular interest is their potential role in biofilm formation, a process where bacteria adhere to surfaces and form structured communities that are often more resistant to antibiotics and host defenses. sciencedaily.commdpi.com While the direct involvement of Gp₃A in biofilm formation has not been extensively studied, related signaling molecules are known to influence this process. nih.govfrontiersin.orgmdpi.com Further research is needed to elucidate the specific contribution of Gp₃A to bacterial community behavior. In cyanobacteria, nitrogen fixation is a critical process that is tightly regulated. nih.govresearchgate.netnih.govbiorxiv.orguc3m.es Dinucleoside polyphosphates, as signaling molecules, could potentially play a role in coordinating the metabolic shifts required for this energy-intensive process.
In Plants, G-protein signaling pathways are crucial for responding to a wide range of environmental stresses, both biotic and abiotic. nih.govnih.govresearchgate.net These pathways are involved in detecting pathogens and initiating defense responses. Dinucleoside polyphosphates, including potentially Gp₃A, may act as signaling molecules in these stress response pathways. For example, in Arabidopsis thaliana, heterotrimeric G-protein signaling is involved in mediating growth inhibition in response to stress, and it is plausible that Gp₃A could modulate these pathways. nih.govresearchgate.netfrontiersin.org
In Fungi, G-protein-coupled receptors and their associated signaling pathways are critical for pathogenesis. nih.govnih.govplos.orgfrontiersin.org These systems allow fungi to sense their environment and regulate the expression of genes necessary for infection and survival within a host. As potential ligands for GPCRs, dinucleoside polyphosphates like Gp₃A could play a role in fungal virulence and development.
In Mammalian Cells, Gp₃A may have diverse functions, particularly in the nervous system. Synaptic transmission, the process of communication between neurons, is a highly regulated process that involves a complex interplay of signaling molecules. Given the presence of purinergic receptors on neurons and glial cells, it is conceivable that Gp₃A could modulate synaptic plasticity and other neuronal functions.
| Organism | Potential Role of Gp₃A |
| Bacteria | Regulation of biofilm formation sciencedaily.commdpi.comnih.govfrontiersin.orgmdpi.com, stress responses, and nitrogen fixation in cyanobacteria nih.govresearchgate.netnih.govbiorxiv.orguc3m.es |
| Plants | Stress signaling and defense responses nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org |
| Fungi | Pathogenesis and development nih.govnih.govplos.orgfrontiersin.org |
| Mammals | Neuromodulation and synaptic transmission |
Emerging Research Avenues and Future Directions in Guanosine 5 Triphosphate 5 Adenosine Biology
Uncharted Biological Roles and Novel Molecular Targets of Gp₃A
While the function of dinucleoside polyphosphates like Gp₃A has been a subject of study for decades, their precise roles remain partially enigmatic. researchgate.net They are recognized as endogenous substances with both intracellular and extracellular functions, including the regulation of enzymes, neurotransmission, and cell proliferation. researchgate.netnih.gov The primary targets for many dinucleoside polyphosphates are the P1 and P2 purinergic receptors, through which they exert influence on numerous cellular processes. nih.govnih.gov However, the landscape of Gp₃A's molecular interactions is likely far broader, representing a significant area for future investigation.
Potential Uncharted Roles:
Stress Response and Proteostasis: Similar to other dinucleoside polyphosphates like Ap₄A, Gp₃A may be a key signaling molecule in cellular stress responses and the maintenance of protein homeostasis (proteostasis). nih.gov Future research could explore its synthesis and accumulation under various stress conditions (e.g., oxidative stress, heat shock) and its role in activating pathways that mitigate cellular damage.
RNA Metabolism and Stability: The structural similarity of Gp₃A to essential mononucleotides suggests a potential role in RNA-related processes. researchgate.net Investigations could focus on whether Gp₃A can modulate the activity of enzymes involved in RNA capping, splicing, or degradation, thereby influencing gene expression at a post-transcriptional level.
Epigenetic Regulation: An emerging area of interest is the potential for small molecules to influence epigenetic modifications. It is conceivable that Gp₃A, or its metabolites, could affect the activity of enzymes that modify DNA or histones, thus playing a role in the long-term regulation of gene activity.
Novel Molecular Targets: Beyond the well-established purinergic receptors, Gp₃A may interact with a variety of other proteins to modulate their function. Identifying these novel targets is crucial for a complete understanding of its biological activity.
| Potential Target Class | Rationale for Investigation | Possible Functional Outcomes |
| G-Protein Coupled Receptors (GPCRs) | Increasing evidence points to extensive cross-talk between purinergic receptors and other GPCRs. nih.gov | Modulation of signaling pathways related to hormones, neurotransmitters, and chemokines. |
| Ion Channels | Purinergic signaling is known to modulate the activity of various ion channels, affecting cellular excitability and ion homeostasis. nih.gov | Regulation of neuronal activity, muscle contraction, and epithelial transport. |
| Receptor Tyrosine Kinases (RTKs) | Interactions between purinergic receptors and RTKs can influence pathways controlling cell growth, differentiation, and survival. nih.gov | Modulation of cellular responses to growth factors and insulin. |
| Metabolic Enzymes | As a molecule structurally related to ATP and GTP, Gp₃A could act as an allosteric regulator of key metabolic enzymes. | Fine-tuning of energy metabolism and biosynthetic pathways. |
This table outlines potential future research directions for identifying novel molecular targets of Gp₃A based on known interactions of the broader purinergic system.
Development of Advanced Research Probes and Biosensors for Gp₃A
A significant barrier to fully understanding the spatiotemporal dynamics of Gp₃A is the lack of specific and sensitive tools for its detection and quantification in living systems. The development of advanced chemical probes and biosensors is therefore a critical future direction for the field. Such tools would enable researchers to visualize Gp₃A distribution within cells and tissues, monitor its concentration changes in real-time in response to stimuli, and identify its precise binding partners.
Future Development Strategies for Gp₃A Probes and Biosensors:
Fluorescent Analogs: Synthesizing fluorescently labeled Gp₃A analogs that retain biological activity could allow for direct visualization of its uptake, trafficking, and localization using advanced microscopy techniques.
Aptamer-Based Sensors: Developing RNA or DNA aptamers that bind to Gp₃A with high affinity and specificity could form the basis of novel biosensors. These aptamers could be integrated into fluorescent or electrochemical platforms to report on Gp₃A concentrations.
Genetically Encoded Biosensors: Creating genetically encoded sensors, perhaps based on Förster Resonance Energy Transfer (FRET), could allow for the measurement of Gp₃A dynamics within specific subcellular compartments of living cells. This approach would involve engineering proteins that change their conformation and fluorescent properties upon binding Gp₃A.
Affinity-Based Probes for Target Identification: Designing Gp₃A analogs equipped with photo-crosslinking groups and reporter tags (e.g., biotin) would facilitate the covalent labeling and subsequent identification of its binding proteins, providing an unbiased method to discover novel molecular targets.
Integration of Multi-Omics Data for Comprehensive Gp₃A Understanding
To unravel the complex biological impact of Gp₃A, a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to build a holistic picture of how Gp₃A influences cellular physiology. thermofisher.comnih.gov This multi-omics approach can help bridge the gap from genotype to phenotype, revealing how Gp₃A signaling cascades through different layers of biological regulation. mdpi.com
By combining these data layers, researchers can move beyond studying isolated components and begin to understand the interplay of molecules within the Gp₃A network. mdpi.com For example, an integrative analysis could reveal how Gp₃A-induced changes in the metabolome are linked to specific transcriptional programs and subsequent alterations in the proteome, leading to a particular cellular response. mdpi.com
Conceptual Framework for Multi-Omics Analysis of Gp₃A Function:
| Omics Layer | Key Questions to Address | Potential Insights |
| Metabolomics | What are the synthesis and degradation pathways of Gp₃A? How do its levels change in response to different stimuli or in disease states? | Identification of enzymes controlling Gp₃A homeostasis and discovery of metabolic states associated with Gp₃A signaling. |
| Transcriptomics | Which genes and non-coding RNAs are differentially expressed upon Gp₃A signaling? | Elucidation of the genetic programs and signaling pathways (e.g., MAPK, PI3K/Akt) activated by Gp₃A. nih.gov |
| Proteomics | How does Gp₃A affect protein expression, post-translational modifications (e.g., phosphorylation), and protein-protein interactions? | Identification of the effector proteins and signaling cascades that execute the cellular response to Gp₃A. |
| Genomics | Are there genetic variants in the population that affect Gp₃A synthesis, degradation, or receptor binding? | Discovery of potential genetic predispositions to diseases where purinergic signaling is dysregulated. nih.gov |
This table presents a conceptual model for how different omics technologies can be integrated to provide a comprehensive understanding of Gp₃A biology.
Potential Roles of Gp₃A in Higher-Order Biological Processes and Systems Biology
The influence of Gp₃A likely extends beyond single-cell responses to impact the coordinated function of cells within tissues and organs. Understanding its role in these higher-order processes is a key future challenge that aligns with the goals of systems biology. This involves deciphering how Gp₃A contributes to intercellular communication networks that are essential for tissue homeostasis, development, and the response to disease. frontiersin.orgnih.gov
The maintenance and function of tissues depend on a complex web of cell-cell communication. frontiersin.org Molecules like Gp₃A can act as paracrine signals, released by one cell to influence the behavior of its neighbors, thereby coordinating collective activity. nih.gov For instance, in the cardiovascular system, dinucleoside polyphosphates are released from various cell types and are known to regulate vascular tone and influence cell proliferation, highlighting their role in systemic physiology. nih.gov
Future research in the systems biology of Gp₃A could involve:
Mapping Intercellular Communication Networks: Utilizing techniques that combine single-cell transcriptomics with ligand-receptor interaction databases to predict and validate the cell-type-specific communication pathways mediated by Gp₃A in various tissues. frontiersin.orgbiorxiv.org This could reveal, for example, how Gp₃A facilitates cross-talk between epithelial cells, immune cells, and fibroblasts in the context of wound healing or cancer. nih.govmdpi.com
Computational Modeling: Developing computational models that integrate kinetic data on Gp₃A metabolism with its signaling effects to simulate and predict how perturbations in the Gp₃A network might affect tissue-level behavior in both healthy and diseased states.
Investigating Roles in Pathophysiology: Applying a systems approach to explore the role of Gp₃A in complex diseases. For example, by generating patient-specific communication network graphs based on tumor gene expression data, researchers could investigate how Gp₃A signaling within the tumor microenvironment is associated with disease progression or response to therapy. frontiersin.orgbiorxiv.org
By exploring these emerging avenues, the scientific community can expect to gain a much deeper and more integrated understanding of Guanosine (B1672433) 5'-triphosphate-5'-adenosine's role in biology, potentially uncovering new therapeutic targets for a range of human diseases.
Q & A
What is the biochemical role of Guanosine 5'-triphosphate-5'-adenosine (GpppA) in mRNA synthesis, and how can its incorporation efficiency be experimentally validated?
Basic Research Focus
GpppA is a dinucleoside polyphosphate and a 5′ cap analog critical for stabilizing mRNA and enhancing translational efficiency. It mimics the natural 5′-5′ triphosphate bridge in eukaryotic mRNA, which is essential for ribosome recognition and evasion of immune detection .
Methodological Validation :
- In vitro transcription assays : Co-transcriptional capping using GpppA in T7 RNA polymerase-driven reactions. Efficiency is measured via gel electrophoresis or capillary electrophoresis to quantify capped vs. uncapped mRNA .
- HPLC purification : Reverse-phase HPLC with UV detection at 254 nm separates capped mRNA from excess cap analogs, enabling quantification of incorporation rates .
How do structural modifications in GpppA analogs influence mRNA stability and translational activity?
Advanced Research Focus
Modified cap analogs (e.g., ARCA, mCAP) incorporate methylations (e.g., N7, 2′-O, or 3′-O-methyl groups) to improve resistance to decapping enzymes and enhance translational output .
Methodological Analysis :
- X-ray crystallography : Resolve crystal structures of mRNA cap-binding complexes (e.g., eIF4E or viral cap-snatching proteins) to assess how modifications alter binding affinity .
- Fluorescence polarization assays : Use fluorescently labeled GpppA analogs (e.g., MANT-GpppA) to measure binding kinetics with cap-binding proteins .
- In vivo stability assays : Transfect modified mRNA into cell lines and quantify half-life using qRT-PCR or ribosome profiling .
What experimental strategies resolve contradictions in reported GTPase activation data involving GpppA?
Advanced Research Focus
Discrepancies in GTPase activation may arise from variations in nucleotide purity, buffer conditions, or enzyme isoforms.
Methodological Resolution :
- Enzymatic assays : Use GTPase-Glo™ assays to quantify ATP-to-ADP conversion, ensuring buffer optimization (e.g., Mg²⁺ concentration, pH) and inclusion of stabilizing agents like polyethylene glycol (PEG) .
- Mass spectrometry (LC-MS/MS) : Verify cap analog purity and rule out contamination by degradation products (e.g., GDP or adenosine monophosphate) .
- Kinetic modeling : Compare Michaelis-Menten parameters (Km, Vmax) across studies to identify substrate-specific enzyme interactions .
How can researchers distinguish GpppA from structurally similar dinucleoside polyphosphates in complex biological samples?
Basic Research Focus
GpppA must be differentiated from analogs like Ap₄G or Gp₄A, which share similar mass and charge properties.
Methodological Differentiation :
- Tandem mass spectrometry (MS/MS) : Use collision-induced dissociation (CID) to generate unique fragmentation patterns. For example, GpppA yields characteristic phosphate-linked adenine and guanine fragments .
- Enzymatic digestion : Treat samples with nucleotide pyrophosphatases (e.g., Nudix hydrolases) and analyze hydrolyzed products via thin-layer chromatography (TLC) .
What are the limitations of using GpppA in mRNA vaccine development, and how can these be experimentally addressed?
Advanced Research Focus
Up to 20% of transcripts may remain uncapped when using GpppA, reducing translational efficiency and cellular stability .
Methodological Optimization :
- Capping efficiency assays : Combine RNase H cleavage (specific for uncapped mRNA) with agarose gel electrophoresis to quantify uncapped fractions .
- Co-transcriptional optimization : Adjust nucleotide ratios (e.g., GTP:GpppA) and polymerase variants (e.g., T7 RNA polymerase mutants) to favor cap incorporation .
- In vivo efficacy testing : Compare immune responses (e.g., antibody titers) in animal models using mRNA capped with GpppA vs. ARCA analogs .
How does GpppA interact with viral RNA capping machinery, and what assays quantify this interaction?
Advanced Research Focus
Some viruses (e.g., flaviviruses) hijack host capping enzymes, making GpppA a potential inhibitor.
Methodological Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
